3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound featuring a thiophene ring and a pyrimidinedione moiety
Synthetic Routes and Reaction Conditions:
Heterocyclization: One common method involves the heterocyclization of thiophene derivatives with appropriate reagents to form the pyrimidinedione core.
Condensation Reactions: Techniques such as the Gewald synthesis, Paal-Knorr synthesis, and Fiesselmann synthesis are employed to construct the thiophene ring and subsequent pyrimidinedione structure.
Industrial Production Methods:
Batch Processing: Large-scale production often involves batch processing, where the reaction mixture is prepared, reacted, and then purified to obtain the desired compound.
Continuous Flow Chemistry: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound under controlled conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene ring, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thioethers or alcohols.
Substitution Products: Amides or ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Medicine: Research is ongoing to explore its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry: The compound is used in the production of organic semiconductors, corrosion inhibitors, and other materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-Ethyl-2-thiophenecarboxylic acid: Similar structure but different functional groups.
6-(Thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar core structure but lacking the ethyl group.
3-Ethyl-6-(thiophen-2-yl)pyridine-2,4-dione: Similar core structure but different heterocyclic ring.
Uniqueness: The presence of the ethyl group and the specific arrangement of the thiophene and pyrimidinedione rings contribute to its unique chemical and biological properties.
This compound represents a valuable tool in the field of synthetic chemistry and has promising applications across various scientific disciplines. Further research and development may uncover additional uses and benefits, making it an important area of study for chemists and researchers alike.
Properties
IUPAC Name |
3-ethyl-6-thiophen-2-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-9(13)6-7(11-10(12)14)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLOWUOWCHVWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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